Cas no 604-99-9 (16-Epikoumidine)
16-Epikoumidine Chemical and Physical Properties
Names and Identifiers
-
- Vellosiminol
- (+)-Normacusine B
- Normacusine B
- Sarpagan-17-ol
- Tombozine
- Vellosimol
- [ "Tombozine" ]
- 16-Epikoumidine
- Koumidine
- 16-Epinormacusine B
- Normacusine B;10-Deoxysarpagine; Tombozin;Vellosiminol
- 604-99-9
- DTXSID001317620
- AKOS040763096
- 10-Deoxysarpagine
- CHEMBL3338256
- 126640-98-0
- FS-8861
- [(1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol
-
- Inchi: 1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2-/t13-,15+,17-,18-/m0/s1
- InChI Key: VXTDUGOBAOLMED-VICVVEARSA-N
- SMILES: OC[C@@H]1[C@@H]2/C(=C\C)/CN3[C@H](C4=C(C5C=CC=CC=5N4)C[C@H]31)C2
Computed Properties
- Exact Mass: 294.17300
- Monoisotopic Mass: 294.173
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 490
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.3
- XLogP3: 2.1
Experimental Properties
- Color/Form: Powder
- Density: 1.3±0.1 g/cm3
- Boiling Point: 472.7±45.0 °C at 760 mmHg
- Flash Point: 239.7±28.7 °C
- Refractive Index: 1.705
- PSA: 39.26000
- LogP: 2.96190
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
16-Epikoumidine Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
16-Epikoumidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T23430-5mg |
10-deoxysarpagine |
604-99-9 | ,HPLC≥98% | 5mg |
¥5280.0 | 2023-09-06 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6012-5 mg |
Tombozine |
604-99-9 | 5mg |
¥4465.00 | 2022-02-28 | ||
| A2B Chem LLC | AG74883-5mg |
Tombozine |
604-99-9 | 5mg |
$660.00 | 2024-04-19 | ||
| TargetMol Chemicals | TN6012-1 ml * 10 mm |
Tombozine |
604-99-9 | 1 ml * 10 mm |
¥ 16800 | 2024-07-19 | ||
| A2B Chem LLC | AG74883-1mg |
Tombozine |
604-99-9 | >98% | 1mg |
$599.00 | 2023-12-30 | |
| TargetMol Chemicals | TN6012-5 mg |
Tombozine |
604-99-9 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
| TargetMol Chemicals | TN6012-1 mL * 10 mM (in DMSO) |
Tombozine |
604-99-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN6012-5mg |
Tombozine |
604-99-9 | 5mg |
¥ 13980 | 2024-07-19 |
16-Epikoumidine Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 16-Epikoumidine
Recent Advances in the Study of 16-Epikoumidine (CAS: 604-99-9): A Comprehensive Research Brief
16-Epikoumidine (CAS: 604-99-9) is a naturally occurring alkaloid derived from the Gelsemium genus, which has garnered significant attention in recent years due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on 16-Epikoumidine, focusing on its chemical properties, biological activities, and potential applications in drug development. The compound has been the subject of numerous studies, particularly in the context of its neuropharmacological effects and its role as a modulator of glycine receptors.
Recent studies have elucidated the molecular structure and stereochemistry of 16-Epikoumidine, which are critical for understanding its interaction with biological targets. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to confirm its configuration and purity. These structural insights have paved the way for more targeted research into its mechanism of action, particularly its affinity for glycine receptors, which are implicated in a variety of neurological disorders.
In vitro and in vivo studies have demonstrated that 16-Epikoumidine exhibits potent modulatory effects on glycine receptors, with a high degree of selectivity. This specificity makes it a promising candidate for the development of novel therapeutics for conditions such as chronic pain, epilepsy, and anxiety disorders. Furthermore, recent pharmacokinetic studies have shed light on its absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for assessing its viability as a drug candidate.
One of the most significant breakthroughs in the study of 16-Epikoumidine is its potential application in pain management. Preclinical trials have shown that it can effectively attenuate neuropathic pain without the side effects commonly associated with traditional analgesics. These findings are particularly relevant given the ongoing opioid crisis and the urgent need for safer alternatives.
Despite these promising developments, challenges remain in the clinical translation of 16-Epikoumidine. Issues such as bioavailability, toxicity, and scalability of synthesis need to be addressed. Recent efforts have focused on optimizing synthetic routes to produce 16-Epikoumidine in larger quantities while maintaining high purity. Additionally, structure-activity relationship (SAR) studies are being conducted to design derivatives with improved pharmacological profiles.
In conclusion, 16-Epikoumidine (CAS: 604-99-9) represents a compelling area of research in the field of medicinal chemistry and neuropharmacology. Its unique mechanism of action and therapeutic potential make it a valuable candidate for further investigation. Future research should prioritize clinical trials to validate its efficacy and safety in humans, as well as explore its applications in other therapeutic areas. This brief underscores the importance of continued investment in the study of natural products like 16-Epikoumidine, which hold immense promise for addressing unmet medical needs.
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